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molecular formula C11H12O3 B8714904 Allyl 4-hydroxymethylbenzoate

Allyl 4-hydroxymethylbenzoate

Cat. No. B8714904
M. Wt: 192.21 g/mol
InChI Key: LLOJUHCPWCXSSQ-UHFFFAOYSA-N
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Patent
US06906046B2

Procedure details

To a solution of 4-hydroxymethylbenzoic acid (0.5 g, 3.3 mmol) in CHCl3 (10 mL) was added allyl bromide (0.6 mL, 0.84 g, 6.9 mmol) and diisopropylethylamine (1.3 mL, 0.96 g, 7.5 mmol). The resulting reaction mixture was allowed to reflux under nitrogen for 2.5 h. Upon cooling to rt, dichloromethane (50 mL) was added and the organic layer was washed with 0.1 N HCl (3×30 mL), 5% NaHCO3 solution (1×30 mL) and brine (1×30 mL). Upon drying (MgSO4), filtration of the drying agent and concentration, the resulting oily residue was chromatographed on silica gel (30% ethyl acetate/hexane) to give 440 mg (70%) of a colorless oil. 1H NMR (CDCl3) 8.06 (d, J=8.2 Hz, 2H), 7.44 (d, J=8.2 Hz, 2H), 6.11-5.98 (m, 11H), 5.42 (dd, J=17.2, 1.5 Hz, 11H), 5.30 (dd, J=10.4, 1.2 Hz, 1H), 4.83 (dd, J=5.6, 1.2 Hz, 2H), 4.78 (s, 2H), 1.80 (br s, 1H). MS 192 (M+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[CH2:12](Br)[CH:13]=[CH2:14].C(N(C(C)C)CC)(C)C.ClCCl>C(Cl)(Cl)Cl>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:14][CH:13]=[CH2:12])=[O:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 2.5 h
Duration
2.5 h
WASH
Type
WASH
Details
the organic layer was washed with 0.1 N HCl (3×30 mL), 5% NaHCO3 solution (1×30 mL) and brine (1×30 mL)
CUSTOM
Type
CUSTOM
Details
Upon drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration of the drying agent and concentration
CUSTOM
Type
CUSTOM
Details
the resulting oily residue was chromatographed on silica gel (30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C(=O)OCC=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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